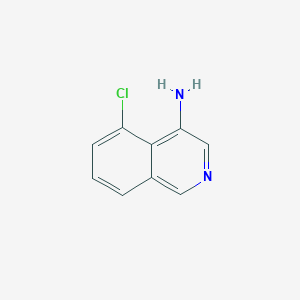

5-Chloroisoquinolin-4-amine

Description

Significance of Halogenated and Aminated Heterocyclic Systems in Organic Chemistry

Halogenated and aminated heterocyclic compounds are of paramount importance in the field of organic chemistry. The introduction of a halogen atom into a heterocyclic ring can significantly alter its electronic properties and reactivity, often serving as a key handle for further chemical transformations such as cross-coupling reactions. acs.orgresearchgate.net This functionalization is a common strategy for creating diverse molecular libraries for drug discovery and materials science.

Similarly, the incorporation of an amino group can introduce hydrogen bonding capabilities and basicity, which are crucial for molecular recognition and biological activity. Aminated heterocycles are prevalent in a vast array of pharmaceuticals and bioactive molecules. chemrxiv.orgresearchgate.net The combination of both halogen and amine functionalities on a heterocyclic core, as seen in 5-Chloroisoquinolin-4-amine, creates a versatile building block with a rich chemical landscape ripe for exploration.

Contextualization of Isoquinoline (B145761) Scaffolds in Advanced Chemical Synthesis

The isoquinoline scaffold is a privileged structure in advanced chemical synthesis due to its prevalence in a wide range of biologically active compounds. nih.govacs.org Numerous synthetic methodologies have been developed to construct and functionalize the isoquinoline core, reflecting its importance. acs.orgtandfonline.comacs.orgorganic-chemistry.orgrsc.org These methods range from classic named reactions like the Bischler-Napieralski and Pictet-Spengler reactions to modern transition-metal-catalyzed cross-coupling and C-H activation strategies. nih.govacs.org

The ability to selectively introduce substituents at various positions of the isoquinoline ring is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.gov The development of efficient and regioselective synthetic routes to access specific isoquinoline derivatives is an ongoing area of research, driven by the demand for novel molecules with improved properties. acs.orgnih.gov

Overview of Research Directions in Isoquinoline Chemistry Relevant to this compound

Current research in isoquinoline chemistry is highly focused on the development of new synthetic methods and the exploration of their applications in medicinal chemistry and materials science. For compounds like this compound, research is directed towards leveraging its unique combination of a chloro and an amino group for the synthesis of more complex molecules.

Key research directions include:

Cross-coupling reactions: Utilizing the chlorine atom as a leaving group in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-nitrogen bonds. acs.org

Functionalization of the amino group: The amino group can be acylated, alkylated, or used as a directing group for further reactions on the isoquinoline ring.

Development of novel kinase inhibitors: The isoquinoline scaffold is a common feature in many kinase inhibitors, and derivatives of this compound are being explored for their potential in this area. ontosight.ai

Synthesis of novel materials: The electronic properties of the isoquinoline ring, modified by the chloro and amino substituents, make it an interesting candidate for the development of new organic electronic materials. chemshuttle.com

The following data table provides a summary of the key properties of this compound and related compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1521836-30-5 | C9H7ClN2 | 178.62 |

| 5-Chloroisoquinolin-6-amine | 566943-99-5 | C9H7ClN2 | 178.62 |

| 4-Chloroisoquinolin-5-amine | 651310-21-3 | C9H7ClN2 | 178.62 |

| 8-Chloroisoquinolin-4-amine | 1784285-89-7 | C9H7ClN2 | 178.62 |

| 5-Amino-1-chloroisoquinoline | 374554-54-8 | C9H7ClN2 | 178.62 |

| 5-Chloroisoquinoline-4-carboxylic acid | - | C10H6ClNO2 | 211.61 |

| 5-Chloroisoquinoline (B14526) | 5430-45-5 | C9H6ClN | 163.61 |

Structure

3D Structure

Properties

IUPAC Name |

5-chloroisoquinolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-7-3-1-2-6-4-12-5-8(11)9(6)7/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPIYGMDSPMOHHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2C(=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development for 5 Chloroisoquinolin 4 Amine and Its Analogs

Retrosynthetic Analysis for 5-Chloroisoquinolin-4-amine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, thereby designing a potential synthetic pathway. For this compound, the analysis can proceed through several logical disconnections based on the key functional groups: the C4-amine and the C5-chloro substituent.

C–N Bond Disconnection: A primary disconnection involves the C4-amine bond. This suggests a nucleophilic aromatic substitution (SNAr) reaction as the forward step, where an amine source displaces a suitable leaving group (e.g., a halogen) at the C4 position. This retrosynthetic step leads to a precursor such as 4,5-dichloroisoquinoline.

C–Cl Bond Disconnection: Alternatively, a disconnection of the C5-chloro bond points towards an electrophilic aromatic substitution, specifically halogenation, on a 4-aminoisoquinoline (B122460) precursor. The regioselectivity of this reaction is a critical consideration in the forward synthesis.

Isoquinoline (B145761) Core Disconnection: A more fundamental disconnection breaks down the isoquinoline ring system itself. This leads back to acyclic precursors that can be cyclized to form the bicyclic core. Strategies like the Bischler-Napieralski or Pictet-Spengler reactions are common transforms for this purpose, starting from substituted β-arylethylamines.

These disconnections form the basis for developing a synthetic route, guiding the choice of starting materials and the sequence of reactions required to achieve the target molecule.

Classical Synthetic Approaches for Isoquinoline Functionalization

Classical methods for modifying the isoquinoline ring have been instrumental in generating a wide array of derivatives. These approaches typically involve electrophilic or nucleophilic substitution reactions and cyclization strategies to build the core structure.

Electrophilic aromatic substitution (SEAr) on the isoquinoline nucleus is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen-containing ring, which deactivates the system. When the reaction does proceed, substitution occurs preferentially on the electron-rich benzene ring rather than the pyridine (B92270) ring.

The positions most susceptible to electrophilic attack are C5 and C8. This regioselectivity is governed by the stability of the cationic Wheland intermediate formed during the reaction; attack at C5 or C8 allows the positive charge to be delocalized across the carbocyclic ring without disrupting the aromaticity of the pyridinium (B92312) ring. Halogenation, such as bromination in the presence of sulfuric acid, typically yields a mixture of 5- and 8-halo-substituted isoquinolines. Therefore, direct chlorination of 4-aminoisoquinoline would be expected to yield a mixture of products, requiring careful control of reaction conditions to favor the desired 5-chloro isomer.

The isoquinoline ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at positions C1 and C3, and to a lesser extent, C4. The electron-withdrawing nitrogen atom stabilizes the negatively charged Meisenheimer-type intermediate formed upon nucleophilic attack, facilitating the displacement of a leaving group. The reactivity of halo-isoquinolines towards nucleophiles is significantly higher for halogens located on the pyridine ring (e.g., C1) compared to those on the benzene ring.

The introduction of an amino group at the C4 position can be achieved by reacting a 4-haloisoquinoline precursor with an amine nucleophile. For example, the synthesis of 4-aminoquinoline (B48711) derivatives has been successfully performed by heating a 4-chloroquinoline (B167314) with a suitable amine. This strategy is directly applicable to the synthesis of this compound from a 4,5-dichloroisoquinoline intermediate. The reaction typically requires heat and may be carried out in a polar solvent to facilitate the addition-elimination mechanism.

| Precursor | Nucleophile | Conditions | Product |

| 4,5-Dichloroisoquinoline | Ammonia (or equivalent) | Heat, Polar Solvent | This compound |

| 1,4-Dichloroisoquinoline | Phenol, KOH | Step 1: Formation of 4-chloro-1-phenoxyisoquinoline | Intermediate for further amination |

| 7-substituted-4-chloro-quinoline | Butyl amine | 120–130 °C, 6 h | Butyl-(7-substituted-quinolin-4-yl)-amine |

This table presents illustrative examples of SNAr reactions on chloro-substituted quinoline (B57606) and isoquinoline systems.

Building the isoquinoline skeleton from acyclic precursors is a cornerstone of classical synthesis. Several named reactions are employed to construct the 3,4-dihydroisoquinoline (B110456) or fully aromatic isoquinoline core, which can then be further functionalized.

Bischler-Napieralski Reaction: This reaction involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline. The intermediate can then be dehydrogenated to yield the aromatic isoquinoline.

Pictet-Spengler Reaction: A β-arylethylamine undergoes condensation with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a 1,2,3,4-tetrahydroisoquinoline. Subsequent oxidation provides the aromatic isoquinoline.

To synthesize this compound using these methods, one would need to start with a appropriately substituted β-arylethylamine, for instance, one derived from a chlorinated phenylacetonitrile (B145931) or phenethylamine (B48288) derivative.

Modern Catalytic Approaches in Isoquinoline Synthesis

Modern organic synthesis increasingly relies on transition-metal catalysis to achieve high efficiency, selectivity, and functional group tolerance. Palladium-catalyzed reactions, in particular, have become powerful tools for constructing and functionalizing heterocyclic systems like isoquinoline.

Palladium-catalyzed cross-coupling reactions enable the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. These methods are highly valuable for the synthesis of complex isoquinoline derivatives. For instance, the Larock isoquinoline synthesis utilizes a palladium-catalyzed cyclization/cross-coupling cascade to construct 3,4-disubstituted isoquinolines.

In the context of this compound, these reactions could be employed in several ways:

Functionalization of a Pre-formed Ring: A di-haloisoquinoline, such as 4,5-dichloroisoquinoline, could be selectively functionalized. For example, a Suzuki-Miyaura coupling could introduce a substituent at one position, followed by a Buchwald-Hartwig amination to install the amine at the other.

Pre-cyclization Assembly: Cross-coupling reactions can be used to assemble the carbon skeleton of the acyclic precursor before the cyclization step. This allows for the precise placement of substituents that will ultimately reside on the final isoquinoline ring.

These catalytic methods offer significant advantages over classical approaches, including milder reaction conditions and the ability to construct bonds that are otherwise difficult to form.

| Reaction Type | Catalyst/Ligand | Substrates | Application in Isoquinoline Synthesis |

| Larock Isoquinoline Synthesis | Pd(OAc)₂ / Walphos | N-tert-butyl-o-(1-alkynyl)benzaldimines, Aryl triflates | Construction of 3,4-disubstituted isoquinolines |

| C-H Activation/Annulation | Pd(CH₃CN)₂Cl₂ | N-methoxy benzamides, 2,3-allenoic acid esters | Synthesis of 3,4-substituted hydroisoquinolones |

| Tandem C-H Allylation | Palladium(II) catalyst | Benzylamines, Allyl acetate (B1210297) | Synthesis of 3-methylisoquinolines |

This table summarizes selected modern palladium-catalyzed approaches for the synthesis of substituted isoquinolines.

Copper-Catalyzed Amination Protocols

Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann or Ullmann-type condensations, represent a classical yet evolving method for the synthesis of aryl amines. researchgate.net These reactions are instrumental in the amination of halo-isoquinolines. Traditionally, these reactions required harsh conditions, including high temperatures (often exceeding 210 °C) and the use of stoichiometric amounts of copper in polar, high-boiling solvents like N-methylpyrrolidone or dimethylformamide. researchgate.net The reactivity of the aryl halide is a critical factor, with aryl iodides being more reactive than aryl chlorides. researchgate.net

Modern advancements have led to the development of more efficient catalytic systems using soluble copper salts (e.g., CuI, Cu(OAc)₂, CuBr) often in combination with ligands. researchgate.net These ligands, such as diamines and acetylacetonates, can stabilize the copper catalyst, facilitating the reaction under milder conditions and with lower catalyst loadings. researchgate.netresearchgate.net The general mechanism for these Ullmann-type aminations involves the formation of a copper(I) amide, which then reacts with the aryl halide in a metathesis reaction to form the desired C-N bond. researchgate.net

For the synthesis of 4-aminoisoquinoline derivatives, a typical procedure involves heating the corresponding 4-haloisoquinoline with an amine source in the presence of a copper catalyst and a base. While specific examples for this compound are not extensively detailed in readily available literature, the principles of Ullmann amination are broadly applicable to this substrate. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, would need to be optimized for this specific transformation.

Table 1: Key Features of Traditional vs. Modern Copper-Catalyzed Amination

| Feature | Traditional Ullmann Reaction | Modern Ullmann-Type Reaction |

| Copper Source | Stoichiometric copper powder | Catalytic soluble copper salts (e.g., CuI) |

| Temperature | High (>210 °C) | Milder conditions |

| Ligands | Generally not used | Often required (e.g., diamines, phenanthroline) |

| Substrate Scope | Limited, often requires activated aryl halides | Broader scope |

| Reaction Conditions | Harsh | Milder and more efficient |

Nickel-Catalyzed Amination Strategies

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-based systems for the formation of C-N bonds, a transformation often referred to as Buchwald-Hartwig amination. nih.govshd-pub.org.rs These methods are applicable to a wide range of aryl and heteroaryl halides, including chloroisoquinolines. nih.gov

The key to successful nickel-catalyzed amination lies in the selection of the appropriate ligand, which plays a crucial role in the catalytic cycle. N-heterocyclic carbenes (NHCs) and sterically demanding bisphosphine ligands, such as PAd-DalPhos, have proven to be particularly effective. researchgate.netnih.gov These ligands facilitate the crucial steps of oxidative addition and reductive elimination, allowing the reactions to proceed under milder conditions and with a broader substrate scope, including challenging primary alkylamines and even ammonia. nih.gov

Several nickel precatalysts, such as [Ni(cod)₂] and air-stable Ni(II) complexes like NiCl₂(DME) and (dppf)Ni(o-tolyl)Cl, are commonly employed. researchgate.netnih.govnih.gov The reactions are typically carried out in the presence of a base, such as sodium tert-butoxide (NaOtBu), in solvents like dioxane or the greener solvent 2-methyl-THF. researchgate.netnih.gov The utility of these methods has been demonstrated in the amination of chloroquinolines, affording the corresponding aminoquinolines in high yields, even on a gram scale with reduced catalyst loadings. nih.gov

A notable strategy involves the nickel-catalyzed tandem addition and cyclization of 2-(cyanomethyl)benzonitriles with arylboronic acids, which provides a facile route to aminoisoquinolines under mild conditions. researchgate.net This approach highlights the versatility of nickel catalysis in constructing the entire aminoisoquinoline framework.

Table 2: Representative Nickel-Catalyzed Amination Systems

| Precatalyst | Ligand | Base | Solvent | Key Features |

| [Ni(cod)₂] | SIPr·HCl (NHC) | NaOtBu | Dioxane | Effective for amination of aryl sulfamates. researchgate.net |

| NiCl₂(DME) | SIPr·HCl (NHC) | NaOtBu | 2-Me-THF | Broad scope for aryl chlorides, green solvent. nih.gov |

| (dppf)Ni(o-tolyl)Cl | dppf | LiOtBu | CPME | Air-stable precatalyst. nih.gov |

| Ni(dppp)Cl₂ | None | - | 2-Me-THF | Tandem synthesis of aminoisoquinolines. researchgate.net |

Other Transition Metal-Mediated Syntheses

Beyond copper and nickel, palladium stands as the most extensively studied and utilized transition metal for C-N cross-coupling reactions. The Buchwald-Hartwig amination, catalyzed by palladium complexes, is a cornerstone of modern organic synthesis for forming aryl-amine bonds. wikipedia.orgksu.edu.sa This methodology is highly versatile, with a vast array of phosphine (B1218219) ligands developed to tune the reactivity and scope of the catalyst system. nih.gov Bidentate phosphine ligands like BINAP and DPPF were early developments that expanded the reaction's utility to primary amines. wikipedia.org More advanced, sterically hindered biaryl phosphine ligands have further broadened the scope to include a wide variety of amines and aryl halides, including challenging heteroaryl chlorides, under mild conditions. nih.gov Palladium-catalyzed amination has been successfully applied to the synthesis of N-alkyltacrines from 4-haloquinolines, demonstrating its applicability to related heterocyclic systems. nih.gov

Rhodium has also been employed in the synthesis of isoquinoline derivatives. Rhodium(III)-catalyzed reactions, often proceeding via C-H activation, allow for the construction of the isoquinoline ring system from simpler precursors like aryl aldimines or benzamidines and alkynes. nih.govnih.gov While these methods typically build the entire heterocyclic core rather than performing a direct amination on a pre-formed halo-isoquinoline, they offer alternative synthetic entries to substituted aminoisoquinolines. researchgate.net

Iron, as an earth-abundant and less toxic metal, is an attractive candidate for catalysis. Iron-catalyzed C-H amination reactions have been developed, offering a direct way to form C-N bonds by functionalizing C-H bonds. nih.govscilit.com These reactions often proceed through radical intermediates or nitrenoid species. While the direct amination of a C-H bond on the isoquinoline ring is a promising strategy, its application to the specific synthesis of this compound from 5-chloroisoquinoline (B14526) would require regioselectivity challenges to be overcome.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into synthetic methodologies is paramount for developing sustainable chemical processes. This involves the use of safer solvents, alternative energy sources, and strategies that maximize atom economy and minimize waste.

Microwave and Ultrasound-Assisted Synthesis

The use of alternative energy sources like microwave irradiation and ultrasound has become a cornerstone of green chemistry, offering significant advantages over conventional heating methods. mdpi.com

Microwave-assisted synthesis utilizes microwave energy to heat reactions directly and efficiently. This leads to a rapid increase in temperature, often resulting in dramatic reductions in reaction times, from hours to minutes. researchgate.netnih.gov This technique has been widely applied to the synthesis of nitrogen-containing heterocycles, including quinolines and isoquinolines. Microwave-assisted palladium-catalyzed domino reactions have been used to synthesize 4-substituted isoquinolines. researchgate.net Furthermore, the synthesis of 4-aminoquinoline derivatives has been achieved through microwave-assisted protocols, highlighting the potential for cleaner and faster production of these important scaffolds. nih.gov The combination of microwave heating with green solvents like ionic liquids or even solvent-free conditions can further enhance the environmental credentials of a synthetic process. nih.gov

Table 3: Comparison of Conventional Heating with Microwave and Ultrasound Assistance

| Parameter | Conventional Heating | Microwave Irradiation | Ultrasound Irradiation |

| Heating Mechanism | Conduction/Convection | Direct dielectric heating | Acoustic cavitation |

| Reaction Time | Hours to days | Minutes to hours | Minutes to hours |

| Energy Efficiency | Lower | Higher | Higher |

| Yields | Often lower | Often higher | Often higher |

| Side Reactions | More prevalent | Reduced | Reduced |

Atom Economy and Waste Minimization Strategies

Atom economy, a concept central to green chemistry, focuses on maximizing the incorporation of all materials used in the process into the final product. shd-pub.org.rs Synthetic strategies that proceed via addition or rearrangement reactions are inherently more atom-economical than those involving substitutions or eliminations, which generate byproducts.

In the context of this compound synthesis, transition metal-catalyzed cross-coupling reactions, while powerful, are not perfectly atom-economical as they generate stoichiometric amounts of salt byproducts from the base and the leaving group. However, their high efficiency and selectivity contribute to waste minimization by avoiding the formation of unwanted side products and simplifying purification.

Strategies that directly functionalize C-H bonds are highly desirable from an atom economy perspective, as they avoid the pre-functionalization of substrates with leaving groups (like halogens). While C-H amination for the direct synthesis of the target molecule remains a challenge due to regioselectivity issues, its development would represent a significant step forward in green synthesis.

Waste minimization also involves the use of catalytic rather than stoichiometric reagents, minimizing solvent usage (as discussed in 2.4.1), and choosing reagents that generate benign byproducts (e.g., N₂ and H₂O). nih.gov The development of recyclable catalysts, whether homogeneous or heterogeneous, is another key strategy. For instance, some catalysts can be recovered and reused, reducing both cost and waste. researchgate.net The selection of synthetic routes with fewer steps also contributes significantly to waste reduction by minimizing the number of reactions, workups, and purification procedures required.

Biocatalytic and Chemoenzymatic Approaches (Conceptual)

While specific biocatalytic routes for this compound are not yet established in published literature, the principles of enzyme-catalyzed synthesis offer a promising frontier for greener and more selective production of this and related compounds. Conceptually, these approaches could surmount challenges associated with traditional chemical methods, such as harsh reaction conditions and the formation of undesirable byproducts.

Biocatalytic Amination: A key transformation in the synthesis of this compound is the introduction of the amine group at the C4 position. Transaminases, a class of enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde substrate, present a potential biocatalytic solution. A hypothetical chemoenzymatic route could involve the synthesis of a 5-chloroisoquinolin-4-one precursor, which would then undergo stereoselective amination using an engineered transaminase. This enzymatic step would offer the advantage of mild reaction conditions and high enantioselectivity if a chiral center were present.

Enzymatic Halogenation: The regioselective introduction of the chlorine atom at the C5 position is another critical step. Halogenase enzymes, which are capable of site-selective halogenation of aromatic compounds, could potentially be employed. A conceptual pathway might involve the use of a flavin-dependent halogenase to chlorinate an isoquinolin-4-amine precursor. This approach would offer superior regioselectivity compared to traditional electrophilic halogenation methods, which can often lead to a mixture of isomers.

Chemoenzymatic Cascades: A more sophisticated approach would involve a multi-step, one-pot chemoenzymatic cascade. This could begin with a chemical synthesis to construct the core isoquinoline ring, followed by sequential enzymatic reactions for chlorination and amination. Such a cascade would enhance process efficiency by reducing the number of intermediate purification steps.

The development of these conceptual routes would necessitate significant research in enzyme discovery and engineering to identify or create enzymes with the desired activity and stability for the specific substrates involved in the synthesis of this compound.

Optimization of Synthetic Yields and Selectivity

The optimization of synthetic routes to this compound is crucial for maximizing product yield and ensuring the desired regioselectivity. Established methods for isoquinoline synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, can be adapted and optimized for this specific target molecule.

The Bischler-Napieralski reaction , which involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent, is a common method for constructing the isoquinoline core. For the synthesis of a precursor to this compound, a key consideration is the electronic nature of the starting phenethylamine derivative. The presence of a chlorine atom on the aromatic ring can influence the ease of cyclization. Optimization of this reaction would involve screening various dehydrating agents and reaction conditions.

| Parameter | Conditions Explored | Optimal Condition for Analogous Syntheses | Rationale |

| Dehydrating Agent | POCl₃, P₂O₅, Tf₂O | POCl₃ with P₂O₅ | Particularly effective for electron-deficient aromatic rings. |

| Solvent | Toluene, Xylene, Acetonitrile (B52724) | Toluene or Xylene | High-boiling point solvents facilitate the high temperatures often required for cyclization. |

| Temperature | Room Temperature to Reflux | Reflux | Provides the necessary activation energy for the intramolecular electrophilic aromatic substitution. |

| Reaction Time | 1 - 24 hours | 4 - 12 hours | Monitored by TLC or LC-MS to ensure complete conversion without significant byproduct formation. |

This table is generated based on general principles of the Bischler-Napieralski reaction and may require specific optimization for the synthesis of this compound precursors.

The Pictet-Spengler reaction , another cornerstone of isoquinoline synthesis, involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. The optimization of this reaction for a chloro-substituted substrate would focus on the choice of acid catalyst and reaction conditions to promote efficient imine formation and subsequent ring closure.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in heterocyclic synthesis. Applying microwave irradiation to either the Bischler-Napieralski or Pictet-Spengler reaction could significantly reduce reaction times and potentially improve the selectivity of the cyclization step.

Furthermore, the final amination step, likely proceeding from a 4-halo-5-chloroisoquinoline precursor, requires careful optimization of the amine source, catalyst (if necessary), and reaction conditions to achieve high conversion to this compound.

Scale-Up Considerations for Laboratory to Preparative Synthesis

Transitioning the synthesis of this compound from a laboratory scale (milligrams to grams) to a preparative scale (kilograms) introduces a new set of challenges that must be addressed to ensure a safe, efficient, and reproducible process.

Reaction Energetics and Heat Management: Exothermic reactions, which are common in the multi-step synthesis of heterocyclic compounds, require careful management on a larger scale. The heat generated during reactions such as nitration or cyclization must be effectively dissipated to prevent runaway reactions. This often necessitates the use of jacketed reactors with precise temperature control and may require slower addition of reagents.

Reagent and Solvent Selection: Reagents that are suitable for small-scale synthesis may not be appropriate for large-scale production due to cost, safety, or environmental concerns. For example, the use of highly toxic or pyrophoric reagents would require specialized handling and containment facilities. Similarly, the choice of solvents must consider factors such as toxicity, flammability, and ease of recovery and recycling.

Process Safety and Hazard Analysis: A thorough hazard analysis is essential before scaling up any chemical process. This includes identifying potential safety risks, such as the formation of explosive intermediates or the release of toxic gases, and implementing appropriate mitigation strategies. For instance, the reduction of a nitro group, a common step in amine synthesis, can be highly exothermic and may require careful control of temperature and reagent addition.

Isolation and Purification: The methods used for product isolation and purification on a small scale, such as column chromatography, are often not practical for large-scale production. Alternative methods like crystallization, distillation, or extraction must be developed and optimized to ensure the final product meets the required purity specifications.

| Challenge | Laboratory Scale Solution | Preparative Scale Consideration |

| Heat Transfer | Heating mantle, oil bath | Jacketed reactor with controlled heating/cooling fluid |

| Reagent Addition | Syringe, dropping funnel | Metering pumps for controlled addition rates |

| Work-up | Separatory funnel extraction | Liquid-liquid extraction in a larger vessel or centrifugal extractors |

| Purification | Flash column chromatography | Recrystallization, distillation, or preparative HPLC |

| Safety | Fume hood | Process hazard analysis (PHA), dedicated containment |

This table outlines general considerations for scaling up chemical syntheses and would need to be adapted to the specific synthetic route for this compound.

By carefully considering these factors, a robust and scalable process for the synthesis of this compound can be developed, enabling the production of this important compound for further research and application.

Chemical Reactivity and Functional Group Transformations

Reactivity of the Chloro Substituent at C5

The chlorine atom at the C5 position of the isoquinoline (B145761) ring is susceptible to both nucleophilic displacement and metal-catalyzed cross-coupling reactions, providing pathways to introduce a wide range of substituents at this position.

Nucleophilic Displacement Reactions

The chloro group at C5 can be displaced by various heteroatom nucleophiles, a common strategy in the functionalization of heterocyclic compounds. This type of reaction, known as nucleophilic aromatic substitution (SNAr), is facilitated by the electron-withdrawing nature of the isoquinoline ring system. Reactions with nitrogen and sulfur nucleophiles are particularly well-documented. For instance, treatment of similar chloro-substituted quinolines and isoquinolines with various amines (primary or secondary) or thiols can lead to the corresponding 5-amino or 5-thioalkyl derivatives. researchgate.net The reaction conditions typically involve heating the chloro-substituted isoquinoline with an excess of the nucleophile, sometimes in the presence of a base to neutralize the liberated HCl. nih.gov

Table 1: Examples of Nucleophilic Displacement Reactions This table is illustrative and based on general reactivity patterns of similar chloro-heterocycles.

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | Pyrrolidine | 5-(Pyrrolidin-1-yl)isoquinolin-4-amine |

| Thiol | Sodium thiomethoxide | 5-(Methylthio)isoquinolin-4-amine |

Cross-Coupling Reactivity at C5

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, and the C5-chloro substituent of 5-Chloroisoquinolin-4-amine serves as a suitable handle for such transformations.

C-C Bond Formation: The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with a halide. organic-chemistry.orgharvard.edu In this context, this compound can be coupled with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst (like Pd(PPh₃)₄) and a base (such as Na₂CO₃ or K₃PO₄) to yield 5-aryl or 5-vinylisoquinolin-4-amine derivatives. researchgate.netlibretexts.org

C-N Bond Formation: The Buchwald-Hartwig amination allows for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction can be applied to this compound to introduce a diverse range of primary or secondary amines at the C5 position. thieme-connect.com The process typically requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., X-Phos), and a base (like KOt-Bu or Cs₂CO₃). beilstein-journals.org

C-O Bond Formation: Similarly, the Buchwald-Hartwig methodology can be extended to form C-O bonds, allowing for the synthesis of 5-aryloxyisoquinolin-4-amines by coupling with phenols.

Table 2: Examples of Cross-Coupling Reactions at C5 This table provides representative examples based on established cross-coupling methodologies.

| Reaction Type | Coupling Partner | Catalyst/Ligand | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | 5-Phenylisoquinolin-4-amine |

| Buchwald-Hartwig Amination | Aniline (B41778) | Pd(OAc)₂ / X-Phos | N-Phenyl-5-isoquinolin-4,5-diamine |

Reactivity of the Amino Group at C4

The primary amino group at the C4 position is a versatile functional handle, readily undergoing reactions such as acylation, sulfonylation, and diazotization, which pave the way for a multitude of further transformations.

Acylation and Sulfonylation Reactions

The lone pair of electrons on the nitrogen atom of the C4-amino group makes it nucleophilic, allowing it to react with various electrophilic reagents.

Acylation: The amino group reacts readily with acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine) to form the corresponding amides. For example, reaction with acetyl chloride would yield N-(5-chloroisoquinolin-4-yl)acetamide.

Sulfonylation: In a similar fashion, reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, in a basic medium yields sulfonamides. msu.edu This reaction, often part of the Hinsberg test, is a standard method for derivatizing primary amines. researchgate.net

Alkylation and Arylation Reactions

Direct N-alkylation or N-arylation of the C4-amino group can be challenging due to potential over-alkylation and competing reactions on the ring nitrogen. However, these transformations can be achieved under specific conditions, often involving reductive amination or metal-catalyzed cross-coupling reactions.

Diazotization and Subsequent Transformations

One of the most significant transformations of primary aromatic amines is diazotization. nih.gov Treating this compound with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) converts the amino group into a diazonium salt (5-chloroisoquinolin-4-diazonium chloride). This intermediate is highly valuable because the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be displaced by a wide array of nucleophiles. masterorganicchemistry.com

Key subsequent transformations include:

Sandmeyer Reaction: This reaction uses copper(I) salts to replace the diazonium group with various nucleophiles. For example, using CuCl, CuBr, or CuCN introduces a chloro, bromo, or cyano group, respectively, at the C4 position. wikipedia.orgnih.govorganic-chemistry.org

Schiemann Reaction: Heating the corresponding tetrafluoroborate (B81430) diazonium salt allows for the introduction of a fluorine atom.

Hydrolysis: Gently warming the aqueous diazonium salt solution leads to the formation of the corresponding phenol, in this case, 5-chloro-4-hydroxyisoquinoline. masterorganicchemistry.com

Reduction: The diazonium group can be replaced by a hydrogen atom (hydrodediazoniation) using reducing agents like hypophosphorous acid (H₃PO₂). masterorganicchemistry.com

Table 3: Transformations via Diazotization of the C4-Amino Group

| Reaction Name | Reagent(s) | Product (Substituent at C4) |

|---|---|---|

| Sandmeyer | CuCl / HCl | Dichloro (4,5-dichloroisoquinoline) |

| Sandmeyer | CuBr / HBr | Bromo (4-bromo-5-chloroisoquinoline) |

| Sandmeyer | CuCN / KCN | Cyano (5-chloro-4-cyanoisoquinoline) |

| Hydrolysis | H₂O, Δ | Hydroxy (5-chloro-4-hydroxyisoquinoline) |

Modifications of the Isoquinoline Core Structure

The reactivity of this compound is characterized by transformations involving the nitrogen heteroatom, the aromatic system, and the substituent groups. These modifications allow for the synthesis of a wide range of derivatives.

Oxidation Reactions (e.g., N-oxidation)

The oxidation of this compound can proceed via several pathways, with N-oxidation at the heterocyclic nitrogen being a primary transformation. The lone pair of electrons on the isoquinoline nitrogen atom makes it susceptible to attack by electrophilic oxidizing agents.

Detailed Research Findings: The oxidation of tertiary amines and heteroaromatic compounds to their corresponding N-oxides is a well-established transformation, typically achieved with reagents such as hydrogen peroxide (H₂O₂), peroxyacids (like m-CPBA), or through metal-catalyzed protocols. nih.gov For the isoquinoline core, this results in the formation of an isoquinoline N-oxide. This transformation alters the electronic properties of the ring system, making the C-1 position susceptible to nucleophilic attack. beilstein-journals.org For instance, isoquinoline N-oxide can be selectively functionalized at the C1-position. beilstein-journals.org

While specific studies on this compound are not prevalent, the oxidation of related substituted isoquinolines provides insight. For example, Baeyer–Villiger oxidation of a C-4 alkylated isoquinoline derivative was observed to result in overoxidation to the N-oxide. acs.org Under harsh oxidative conditions, such as treatment with potassium permanganate, the isoquinoline ring system can undergo cleavage, yielding products like phthalic acid and pyridine-3,4-dicarboxylic acid (cinchomeronic acid). pharmaguideline.comslideshare.net The outcome of such vigorous oxidations can be influenced by the existing substituents; for example, the oxidation of 5-aminoisoquinoline (B16527) affects only the benzene (B151609) ring, whereas with 5-nitroisoquinoline, only the pyridine ring is oxidized. shahucollegelatur.org.in

| Oxidation Type | Typical Reagent(s) | Product(s) | Notes |

| N-Oxidation | H₂O₂, m-CPBA | This compound N-oxide | Increases reactivity at the C-1 position. |

| Ring Cleavage | KMnO₄ (vigorous) | Phthalic acid, Pyridine-3,4-dicarboxylic acid derivatives | Destructive oxidation under harsh conditions. slideshare.net |

Reduction Reactions (e.g., aromatic ring hydrogenation, amine reduction)

Reduction of the this compound core primarily involves the hydrogenation of the aromatic system, as the exocyclic amine group is already in its lowest oxidation state. The pyridine portion of the isoquinoline ring is generally more susceptible to reduction than the benzene portion. youtube.com

Detailed Research Findings: Catalytic hydrogenation is a common method for the reduction of the isoquinoline nucleus. Depending on the catalyst and conditions, either the pyridine ring or both rings can be saturated. For example, various reducing agents can convert isoquinoline into 1,2,3,4-tetrahydroisoquinoline. pharmaguideline.com This transformation typically requires catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen pressure.

Interestingly, catalyst systems can exhibit high selectivity. A granular cobalt-based catalyst has been shown to effectively hydrogenate quinolines while leaving the isoquinoline motif untouched, demonstrating that sharp discrimination between these similar structures is possible. thieme-connect.com For asymmetric hydrogenation, iridium catalysts paired with chiral ligands such as (S)-SEGPHOS have been successfully used to reduce isoquinolines that have been activated with benzyl (B1604629) chloroformate. researchgate.net The exocyclic amine at the C-4 position is not subject to further reduction; however, the reduction of a nitro group to an amine is a common synthetic step in the preparation of aminoisoquinolines, often achieved with catalytic reduction or reagents like hydrazine/iron(III) chloride without affecting the heterocyclic ring. thieme-connect.de

| Reduction Type | Catalyst/Reagent | Product | Key Feature |

| Pyridine Ring Hydrogenation | H₂ / Pd/C or PtO₂ | 5-Chloro-1,2,3,4-tetrahydroisoquinolin-4-amine | Selective saturation of the nitrogen-containing ring. pharmaguideline.com |

| Asymmetric Hydrogenation | [{IrCl(cod)}₂] / (S)-SEGPHOS | Chiral Tetrahydroisoquinoline derivative | Requires activation of the isoquinoline nitrogen. researchgate.net |

Ring-Opening and Ring-Closing Reaction Pathways (Conceptual)

While stable under normal conditions, the isoquinoline core of this compound can conceptually undergo ring-opening and ring-closing reactions, which are fundamental to both its degradation and synthesis.

Conceptual Pathways:

Ring-Opening: Ring-opening is typically an outcome of energetic reactions. Vigorous oxidation, as mentioned, can lead to ring cleavage. pharmaguideline.com More sophisticated methods involve organometallic reagents; for example, low-valent titanium complexes have been shown to react with isoquinoline to regioselectively cleave the C1=N2 and C1–H bonds, leading to a ring-opened coupled product. acs.org Another relevant conceptual pathway is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. This has been observed in the reaction of 3-bromoisoquinoline (B184082) with sodium amide, where a nucleophilic addition is followed by the opening of the heterocyclic ring and subsequent re-closure to yield an isomerized product. iust.ac.ir

Ring-Closing: Ring-closing reactions are the basis for the synthesis of the isoquinoline skeleton itself. Numerous established methods exist, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz–Fritsch reactions, which construct the isoquinoline core from acyclic precursors. iust.ac.irwikipedia.org More modern approaches include ring-closing metathesis (RCM) of enamines derived from isoquinolines to form fused polycyclic systems, and palladium-catalyzed cascade reactions that involve cyclization and aromatization steps to build the isoquinoline ring. researchgate.netorganic-chemistry.org

Mechanistic Investigations of Key Transformations

Understanding the mechanisms, kinetics, and thermodynamics of reactions involving this compound is crucial for optimizing existing transformations and designing new synthetic routes.

Reaction Kinetics and Thermodynamic Studies

Specific kinetic and thermodynamic data for this compound are not widely published. However, studies on the parent isoquinoline molecule provide a fundamental basis for understanding its stability and reactivity.

Research Findings: Detailed calorimetric measurements have been performed for isoquinoline to determine its ideal-gas thermodynamic properties. osti.gov These studies provide critical data on its enthalpy, entropy, and Gibbs energy of formation, which are fundamental measures of its stability. osti.govnih.gov The presence of the electron-withdrawing chlorine atom and the electron-donating amine group in this compound would be expected to alter the electron density and stability of the parent ring system, thereby influencing the thermodynamics and kinetics of its reactions. For example, the amine group enhances the reactivity of the benzene ring toward electrophilic substitution, while the chlorine atom deactivates it but can act as a leaving group in nucleophilic aromatic substitution or a handle in cross-coupling reactions.

Thermodynamic Properties of Parent Isoquinoline The following data pertains to the unsubstituted isoquinoline molecule and serves as a baseline for the core structure.

| Property | Value | Units |

| Standard Molar Enthalpy of Formation (gas, 298.15 K) | 180.4 ± 1.6 | kJ·mol⁻¹ |

| Standard Molar Entropy (gas, 298.15 K) | 329.99 ± 0.40 | J·K⁻¹·mol⁻¹ |

| Standard Molar Gibbs Energy of Formation (gas, 298.15 K) | 302.2 ± 1.6 | kJ·mol⁻¹ |

| Data sourced from Steele, W. V., et al. (1988). The thermodynamic properties of quinoline (B57606) and isoquinoline. J. Chem. Thermodyn. osti.govnih.gov |

Role of Catalysis and Ligand Effects in Reactivity

The C5-chloro substituent makes this compound an excellent candidate for transition-metal-catalyzed cross-coupling reactions. In these reactions, the choice of catalyst and, critically, the ancillary ligand, plays a pivotal role in determining the reaction's efficiency, selectivity, and substrate scope.

Detailed Research Findings: The C-Cl bond is a key functional handle for forming new carbon-carbon and carbon-heteroatom bonds. Palladium and nickel catalysts are extensively used for this purpose. mdpi.com The reactivity order for halogens in such couplings is generally C-I > C-Br >> C-Cl, which means that the activation of C-Cl bonds often requires more electron-rich and sterically bulky ligands to facilitate the crucial oxidative addition step. mdpi.com

Palladium Catalysis: Ligands are essential for stabilizing the palladium center and modulating its reactivity. Bulky dialkylbiarylphosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbenes (NHCs) are highly effective in promoting cross-coupling reactions of less reactive aryl chlorides. nih.gov In Suzuki reactions of related halo-heterocycles, the choice of ligand can even influence the stereochemistry of the product. rsc.org

Nickel Catalysis: Nickel catalysts are often preferred for coupling unreactive electrophiles like aryl chlorides due to their lower cost and distinct reactivity profile, which includes facile access to Ni(I) and Ni(III) oxidation states. nih.gov Chiral bidentate nitrogen-containing ligands have enabled stereoconvergent Negishi and Suzuki-Miyaura reactions using nickel catalysts. nih.gov

Rhodium Catalysis: Rhodium(III) complexes are particularly effective in catalyzing C-H activation and annulation reactions to construct isoquinoline and isoquinolone systems, often using an existing functional group on the substrate to direct the C-H activation step. organic-chemistry.orgnih.gov

The effect of ligands is profound; they influence not only the rate of oxidative addition but also transmetalation and reductive elimination. For example, in a study on Pd-catalyzed C(sp³)–H cross-coupling, simple quinoline-based ligands were found to significantly improve reactivity compared to pyridine-based ligands. nih.gov This highlights how subtle changes in the ligand's electronic and steric properties can dramatically impact catalytic efficiency.

Solvent Effects on Reaction Pathways

The solvent in which a chemical reaction is conducted can profoundly influence its rate, selectivity, and even the nature of the products formed. This is particularly true for reactions involving polar or charged intermediates and transition states, where solvent-solute interactions can provide significant stabilization or destabilization. The reactivity of this compound, particularly in functional group transformations such as nucleophilic aromatic substitution (SNAr), is expected to be highly sensitive to the surrounding solvent environment. The solvent's polarity, proticity (ability to donate hydrogen bonds), and coordinating ability can all play critical roles in modulating the reaction pathways.

Detailed research findings on the solvent effects for the specific compound this compound are not extensively documented in publicly available literature. However, the principles of solvent effects on analogous SNAr reactions are well-established and can provide valuable insights. For instance, in reactions where a charged intermediate is formed, polar solvents are generally favored as they can effectively stabilize this species through electrostatic interactions.

To illustrate the magnitude of solvent effects on a similar SNAr reaction, we can examine the kinetic data for the reaction of 4-chloro-7-nitrobenzofurazan (B127121) (a heterocyclic compound with an activated chlorine atom susceptible to nucleophilic attack) with anilines in various solvent systems. A study of this reaction in methanol (B129727) (a polar protic solvent), acetonitrile (B52724) (a polar aprotic solvent), and a mixture of the two provides a clear example of how the solvent medium dictates reaction kinetics. researchgate.net

In this analogous system, it was observed that the rate of reaction and the activation parameters were significantly dependent on the solvent composition. researchgate.net Polar protic solvents, like methanol, can solvate both the nucleophile and the leaving group through hydrogen bonding. This can sometimes decrease the nucleophilicity of the attacking amine but also aids in the stabilization of the departing chloride ion. In contrast, polar aprotic solvents like acetonitrile are less capable of solvating anions but can still stabilize polar transition states.

The following interactive data table presents the kinetic and activation parameters for the reaction of 4-chloro-7-nitrobenzofurazan with aniline in different solvents at 25°C, which serves as a model to understand the potential solvent effects on reactions involving this compound. researchgate.net

| Solvent | Rate Constant (k) at 25°C (M⁻¹s⁻¹) | Enthalpy of Activation (ΔH‡) (kJ·mol⁻¹) | Entropy of Activation (ΔS‡) (J·K⁻¹·mol⁻¹) |

|---|---|---|---|

| Methanol | 0.723 | 19.3 | -241 |

| 50% MeCN - 50% MeOH | 0.851 | 36.9 | -180 |

| Acetonitrile | 0.351 | 41.2 | -172 |

Data sourced from a study on the nucleophilic substitution reaction of 4-chloro-7-nitrobenzofurazan with anilines. researchgate.net This data is presented as an illustrative example of solvent effects on a related SNAr reaction due to the lack of specific data for this compound.

The data reveals a non-linear relationship between solvent composition and reaction rate. The reaction is fastest in the mixed solvent system, suggesting a complex interplay of solvent-reactant and solvent-transition state interactions. The significant changes in the enthalpy and entropy of activation across the different solvents underscore the profound impact of the solvent environment on the reaction's energy profile. For instance, the much lower enthalpy of activation in methanol suggests a well-solvated, lower-energy transition state, while the highly negative entropy of activation points to a more ordered arrangement of solvent molecules around the transition state.

While direct extrapolation to this compound should be done with caution, these findings strongly suggest that the choice of solvent is a critical parameter to consider when planning and optimizing synthetic transformations involving this compound. The specific reaction conditions, including the nature of the nucleophile and the desired outcome, will ultimately determine the most suitable solvent to maximize yield and selectivity.

Structure Activity Relationship Sar and Structural Modification Studies Chemical Focus

Positional Isomerism and its Chemical Implications

The specific placement of the chlorine atom and the amine group on the isoquinoline (B145761) ring is critical in defining the molecule's chemical personality. Positional isomers of 5-Chloroisoquinolin-4-amine, where these groups are located at different positions, exhibit distinct chemical properties.

1-Chloroisoquinolin-4-amine vs. This compound : In 1-Chloroisoquinolin-4-amine, the chlorine atom is at the C-1 position, adjacent to the ring nitrogen. This position is highly activated towards nucleophilic substitution. In contrast, the chlorine at C-5 in this compound is on the benzene (B151609) portion of the scaffold, making it less susceptible to nucleophilic aromatic substitution (SNAr) compared to halogens at positions C-1 or C-4.

4-Chloroisoquinolin-1-amine : This isomer features an amine group at the reactive C-1 position and a chlorine atom at C-4. The chlorine at the 4-position is susceptible to displacement by various nucleophiles, a reaction facilitated by the electron-withdrawing nature of the heterocyclic nitrogen. This reactivity makes 4-Chloroisoquinolin-1-amine a valuable synthetic intermediate for creating more complex molecules by introducing ether, thiol, or hydroxyl groups at the C-4 position.

5-Fluoroisoquinolin-4-amine : The replacement of chlorine with fluorine at the C-5 position introduces an atom with higher electronegativity but smaller size. Fluorine's strong inductive electron-withdrawing effect can influence the basicity of the nearby C-4 amino group and the isoquinoline nitrogen. In related systems like 4-aminoquinolines, electron-withdrawing groups have been shown to lower the pKa of the ring nitrogen. nih.gov

8-Chloroisoquinolin-5-amine : Here, both substituents are on the benzene ring. chemsrc.comchemicalbook.com The chlorine atom at C-8 exerts steric hindrance, which can influence the conformation of the molecule and its ability to interact with other molecules. wikipedia.org This steric bulk can affect the planarity of the molecule and hinder reactions at the adjacent C-7 or N-2 positions. wikipedia.org The relative positions of the chloro and amino groups in this isomer differ significantly from this compound, leading to a different distribution of electron density and hydrogen bonding potential.

Table 1: Comparison of this compound and its Positional Isomers

| Compound Name | CAS Number | Key Chemical Features |

|---|---|---|

| This compound | 1445321-23-1 | Amine at C-4 and Chlorine at C-5. Chlorine is on the carbocyclic ring. |

| 1-Chloroisoquinolin-4-amine | 148497-21-4 | Chlorine at C-1 (activated position adjacent to N) and Amine at C-4. |

| 4-Chloroisoquinolin-1-amine | 30598-04-0 | Chlorine at C-4 and Amine at C-1. The C-4 position is susceptible to nucleophilic substitution. |

| 5-Fluoroisoquinolin-4-amine | Not readily available | Fluorine at C-5 provides a strong inductive effect, altering electronic properties compared to the chloro-analogue. |

| 8-Chloroisoquinolin-5-amine | 934554-41-3 | Chlorine at C-8 introduces significant steric hindrance near the peri-position to the amine at C-5. chemsrc.comwikipedia.org |

Influence of Substituents on Electronic and Steric Properties

The properties of this compound are a direct result of the electronic and steric contributions of its two substituents.

Steric Effects : Steric hindrance is the slowing of chemical reactions due to steric bulk. wikipedia.org In this compound, neither the amino nor the chloro group is exceptionally large. However, their presence influences the preferred conformation of the molecule and can affect how it docks with other molecules. The C-4 amino group's ability to rotate can be influenced by interactions with the adjacent C-5 chloro substituent, potentially affecting torsional bond angles. wikipedia.org Compared to an isomer like 8-Chloroisoquinolin-5-amine, the steric clash in this compound is less pronounced, allowing for greater conformational flexibility.

Rational Design of Derivatives for Specific Chemical Interactions

Rational drug design involves modifying a lead compound to enhance its properties by improving its interaction with a specific target. mdpi.com For this compound, derivatives can be designed to optimize chemical interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

Modifying the Amino Group : The primary amine at C-4 is a key interaction point, capable of acting as both a hydrogen bond donor and acceptor. drugdesign.org It can be acylated or alkylated to introduce new functional groups. For instance, creating amide derivatives (e.g., by reacting with carboxylic acids) can introduce larger groups that may form additional interactions or alter the molecule's solubility and electronic profile. kcl.ac.uk

Replacing the Chlorine Atom : The chlorine at C-5 can be replaced with other groups to probe specific interactions. Substituting it with a trifluoromethyl group (-CF3) would enhance its electron-withdrawing properties, while replacing it with a methoxy (B1213986) group (-OCH3) would introduce an electron-donating group. Such modifications can be used to systematically tune the electronic landscape of the molecule. nih.gov

Bioisosteric Replacement : Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy. mdpi.com For example, the chlorine atom could be replaced by a bromine atom or a cyano group to explore how size and electronic character at the C-5 position affect interactions.

Structure-Based Design : If the structure of a target is known, derivatives can be designed to fit precisely into a binding pocket. nih.gov For example, extending a chain from the C-4 amino group could allow the molecule to reach a distant hydrophobic pocket, while adding polar groups could facilitate new hydrogen bonds. This approach has been successfully used in designing derivatives of related scaffolds like quinazolines. nih.gov

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape and non-covalent interactions of this compound are crucial for its chemical behavior.

Conformational Analysis : The isoquinoline ring system is largely planar and rigid. The primary source of conformational flexibility comes from the rotation of the C-4 amino group. Computational modeling can be used to determine the preferred torsion angles and energy minima for this rotation. nih.gov The interaction between the lone pair of the amino nitrogen and the adjacent C-5 chlorine atom can influence this rotational barrier. In similar heterocyclic systems, the preferred conformation often seeks to minimize steric repulsion while maximizing favorable electronic interactions. nih.gov

Intermolecular Interactions : this compound can participate in several types of intermolecular interactions, which are critical for its solid-state structure and interactions in solution.

Hydrogen Bonding : The C-4 amino group is a potent hydrogen bond donor, and the isoquinoline nitrogen (N-2) is a hydrogen bond acceptor. drugdesign.org These capabilities allow molecules of this compound to form strong hydrogen bonds with each other or with other molecules like water or protein residues.

π-π Stacking : The planar aromatic isoquinoline ring can interact with other aromatic systems through π-π stacking. These interactions are common in the crystal structures of flat, aromatic molecules.

Halogen Bonding : The chlorine atom at C-5 can potentially act as a halogen bond donor, interacting with a nucleophilic or electron-rich region of another molecule.

Analysis of intermolecular interactions in similar crystal structures, such as substituted quinolines, reveals complex networks of hydrogen bonds and other non-covalent forces that dictate the final supramolecular architecture. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These ab initio and DFT methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing a wealth of information without the need for empirical data.

Geometric Parameter Optimization

Before other properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms in 5-Chloroisoquinolin-4-amine must be determined. This process, known as geometry optimization, involves finding the coordinates that correspond to the minimum energy on the potential energy surface. Using DFT functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the key bond lengths, bond angles, and dihedral angles of the molecule are calculated. ufms.br These optimized parameters provide a realistic representation of the molecule's structure and are crucial for the accuracy of all subsequent calculations.

Table 1: Representative Data for Optimized Geometric Parameters (Note: The following table is an illustrative example of how data for this compound would be presented. Specific values for this compound were not available in the searched literature.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-Cl | Value | N-C-C | Value |

| C-N (amine) | Value | C-C-C (ring) | Value |

| C-C (ring) | Value | H-N-H (amine) | Value |

Electronic Structure Analysis (HOMO/LUMO Energies, Energy Gap)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. The LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. youtube.com A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. youtube.com

Table 2: Illustrative Electronic Properties (Note: This table demonstrates the typical format for presenting electronic structure data. Specific values for this compound were not found in the available resources.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values.

Typically, red regions indicate areas of negative potential, which are rich in electrons and susceptible to electrophilic attack. These often correspond to lone pairs on heteroatoms like nitrogen. Blue regions signify areas of positive potential, which are electron-deficient and prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. For this compound, the MEP surface would likely show negative potential around the nitrogen atoms and positive potential near the amine hydrogens.

Reactivity Descriptors

Based on the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical behavior of this compound. These descriptors, based on conceptual DFT, help in understanding the molecule's stability and reactivity patterns.

Ionization Energy (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The power of an atom to attract electrons. It is given by χ = (I + A) / 2.

These parameters provide a quantitative framework for comparing the reactivity of different molecules.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that control reaction rates.

Transition State Analysis

For a chemical reaction involving this compound, such as a nucleophilic aromatic substitution, computational methods can be used to locate the transition state (TS). The transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed.

By performing a transition state search, chemists can calculate the activation energy (Ea) of the reaction. Vibrational frequency analysis is then used to confirm the nature of the stationary point; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. This analysis provides deep insights into the reaction's feasibility and kinetics, guiding the design of synthetic routes.

Activation Energy Calculations

Activation energy calculations are fundamental in computational chemistry for predicting the feasibility and kinetics of a chemical reaction. These calculations determine the minimum energy required to initiate a reaction, providing insight into reaction pathways and mechanisms. For isoquinoline (B145761) and its derivatives, these methods can elucidate the processes involved in their synthesis or metabolic degradation.

While specific activation energy calculations for the synthesis or reaction of this compound are not extensively detailed in publicly available literature, the principles of such studies are well-established. Theoretical chemists typically employ methods like Density Functional Theory (DFT) to model the transition state of a proposed reaction. By calculating the energy difference between the reactants and the highest point of the transition state, the activation energy barrier can be determined. This information is vital for optimizing synthetic routes and understanding the compound's stability.

Molecular Dynamics Simulations (Conceptual, for interaction with chemical environments)

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For compounds like this compound and its derivatives, MD simulations offer a conceptual understanding of how they interact with their surrounding chemical environment, such as water or the complex interior of a protein.

MD simulations on related quinoline (B57606) and isoquinoline derivatives have been performed to assess the stability of ligand-protein complexes. mdpi.comnih.gov These simulations typically place the molecule, often docked into a protein's binding site, within a simulated box of water and ions to mimic physiological conditions. mdpi.comnih.gov The system's trajectory is then calculated over a set period, often nanoseconds, revealing how the molecule's position, conformation, and interactions change. mdpi.com

Key insights from such simulations include:

Complex Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein atoms, researchers can determine if the ligand remains stably bound in the active site or if the complex is unstable. mdpi.com

Interaction Dynamics: MD simulations can highlight the persistence of specific interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and the protein, providing a more dynamic picture than static docking models.

Solvent Effects: These simulations inherently model the influence of the surrounding solvent, showing how water molecules might mediate or compete with the interactions between the drug candidate and its target.

For derivatives of this compound, MD simulations are crucial for validating docking results and predicting the durability of the compound's binding to its biological target. mdpi.com

Molecular Docking Studies (for understanding molecular recognition in in vitro binding assays)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as a derivative of this compound, might bind to the active site of a target protein. These studies are essential for interpreting the results of in vitro binding assays and for the rational design of more potent and selective inhibitors.

The this compound scaffold is a component of various kinase inhibitors. Molecular docking studies on these inhibitors have been instrumental in elucidating their mechanism of action. In these studies, the three-dimensional structure of the target protein is used as a receptor, and the ligand is computationally placed into the binding site in various possible conformations. A scoring function then estimates the binding affinity for each pose.

For example, docking studies performed on inhibitors containing isoquinoline or quinoline cores have successfully predicted their binding modes within the ATP-binding pocket of various kinases. mdpi.com These studies reveal critical interactions, such as:

Hydrogen Bonds: The nitrogen atoms in the isoquinoline ring system can act as hydrogen bond acceptors, while the amine group at the 4-position can act as a hydrogen bond donor.

Hydrophobic Interactions: The aromatic rings of the isoquinoline core can form favorable π-π stacking or other hydrophobic interactions with nonpolar residues in the active site. nih.gov

Halogen Bonding: The chlorine atom at the 5-position can potentially form halogen bonds, a specific type of non-covalent interaction that can contribute to binding affinity and selectivity.

The data from these docking studies, often presented as binding scores and predicted intermolecular interactions, provide a structural hypothesis for the observed biological activity of these compounds.

Table 1. Example Data from Molecular Modeling Studies on Related Structures This table is illustrative, based on typical data reported in molecular docking and dynamics studies of kinase inhibitors containing related heterocyclic scaffolds.

| Computational Method | Target Protein | Compound Class | Key Finding/Metric |

|---|---|---|---|

| Molecular Docking | Protein Kinase | Quinoline-based Inhibitor | Predicted Binding Energy: -9.5 kcal/mol |

| Molecular Docking | Protein Kinase | Isoquinoline-based Inhibitor | H-bond formation with hinge region residue (e.g., Asp555) |

| Molecular Dynamics | Protein Kinase | Quinoline-Inhibitor Complex | Stable RMSD over 100 ns simulation, indicating stability |

| Binding Free Energy (MM/PBSA) | Protein Kinase | Tetrahydroquinoline Derivative | ΔG_bind = -50.25 kcal/mol |

Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 5-Chloroisoquinolin-4-amine. These techniques probe the interactions of the molecule with electromagnetic radiation, providing information about its connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating nature of the amine group, as well as the aromatic ring currents of the isoquinoline (B145761) system. The protons on the isoquinoline ring system will exhibit characteristic splitting patterns due to spin-spin coupling with neighboring protons. The amine protons may appear as a broad singlet, and their chemical shift can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the isoquinoline ring are influenced by the attached substituents. The carbon atom bearing the chlorine (C-5) would be expected to have a chemical shift characteristic of a carbon attached to a halogen in an aromatic system. Similarly, the carbon atom attached to the amino group (C-4) will be shifted upfield due to the electron-donating effect of the nitrogen. Quaternary carbons, those without attached protons, will typically show weaker signals.

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous assignment of the proton and carbon signals.

COSY experiments would reveal the coupling relationships between adjacent protons, helping to trace the connectivity of the proton network within the isoquinoline ring.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H1 | 8.5 - 8.8 | - |

| H3 | 7.8 - 8.1 | - |

| NH₂ | 5.0 - 6.0 (broad) | - |

| H6 | 7.6 - 7.9 | - |

| H7 | 7.4 - 7.7 | - |

| H8 | 8.0 - 8.3 | - |

| C1 | - | 150 - 155 |

| C3 | - | 120 - 125 |

| C4 | - | 140 - 145 |

| C4a | - | 125 - 130 |

| C5 | - | 130 - 135 |

| C6 | - | 128 - 132 |

| C7 | - | 125 - 130 |

| C8 | - | 122 - 127 |

| C8a | - | 145 - 150 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy (Vibrational Analysis)

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light in Raman spectroscopy corresponds to specific bond vibrations, which are characteristic of the functional groups present.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the N-H stretching of the primary amine, C-H stretching of the aromatic ring, C=C and C=N stretching vibrations of the isoquinoline core, and the C-Cl stretching vibration. The N-H stretching vibrations of the primary amine typically appear as two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹. The "fingerprint" region (below 1600 cm⁻¹) will contain a complex pattern of bands corresponding to various bending and stretching vibrations of the isoquinoline ring system, which can be used for identification.

Table 2: Expected IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (asymmetric) | 3400 - 3500 | Weak |

| N-H Stretch (symmetric) | 3300 - 3400 | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| C=C/C=N Ring Stretch | 1500 - 1650 | Strong |

| N-H Bend | 1580 - 1650 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy (Electronic Transitions)